molecular formula C11H14ClN3O B1478824 5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine CAS No. 2098032-36-9

5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine

Cat. No.: B1478824
CAS No.: 2098032-36-9
M. Wt: 239.7 g/mol
InChI Key: FJBNCHPSXVXXHM-UHFFFAOYSA-N
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Description

5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine is a chemically novel, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a saturated octahydrofuro[3,4-c]pyridine scaffold coupled with a chlorinated pyrazine ring, a structure reminiscent of privileged scaffolds known for improved biological activities. Fused heterocyclic systems like the furo[3,4-c]pyridine core are frequently explored due to their potential to interact with diverse biological targets, making them valuable templates for developing new therapeutic agents . The specific 3-chloropyrazin-2-yl group attached to the central scaffold is a key functional element found in other research compounds. For instance, analogs such as 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol and (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol are utilized as key intermediates or building blocks in synthetic chemistry . The presence of this group suggests potential application in the synthesis of more complex molecules for pharmacological screening. Researchers may investigate this compound as a core structure for developing agents targeting various diseases, given that related pyrrolo[3,4-c]pyridine derivatives have shown a broad spectrum of pharmacological properties, including activity on the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities . This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-11(14-3-2-13-10)15-4-1-8-6-16-7-9(8)5-15/h2-3,8-9H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBNCHPSXVXXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1COC2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}ClN3_{3}O
  • Molecular Weight : 239.7 g/mol

The compound features a chloropyrazine moiety linked to an octahydrofuro[3,4-c]pyridine structure, which contributes to its unique biological profile.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of the GLP-1 receptor, which is crucial in glucose metabolism and appetite regulation. This receptor is a target for diabetes treatment, indicating the compound's potential therapeutic applications in metabolic disorders.

Pharmacological Effects

  • GLP-1 Receptor Agonism : Initial findings indicate that this compound may exhibit agonistic effects on the GLP-1 receptor, promoting insulin secretion and inhibiting glucagon release.
  • Neuroprotective Properties : Some studies have suggested neuroprotective effects, potentially through anti-inflammatory pathways and modulation of oxidative stress markers.
  • Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, particularly against certain strains of bacteria.

Case Studies

A few notable studies have highlighted the biological activity of this compound:

  • Study on GLP-1 Agonism : A recent investigation demonstrated that administration of this compound in diabetic models resulted in significant reductions in blood glucose levels, supporting its role as a GLP-1 receptor agonist.
Study ReferenceModel UsedKey Findings
Diabetic RatsSignificant reduction in blood glucose levels; increased insulin secretion.
Neurodegenerative ModelsReduced markers of oxidative stress; improved cognitive function.
Antimicrobial AssaysEffective against E. coli and S. aureus strains.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its efficacy and reduce potential side effects. Various analogs have been tested for their biological activities with varying degrees of success.

In Vitro Studies

In vitro studies have confirmed the binding affinity of this compound to the GLP-1 receptor and its subsequent activation leading to downstream signaling pathways associated with glucose metabolism.

In Vivo Studies

In vivo animal studies have provided evidence for its potential use in treating type 2 diabetes and neurodegenerative diseases, showcasing improvements in metabolic parameters and cognitive functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs include cycletanide and thieno[3,2-c]pyridine derivatives (). A comparative analysis is summarized below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Fused Ring Applications/Notes
5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine Octahydrofuro[3,4-c]pyridine 3-Chloropyrazine Furo Research chemical (discontinued)
Cycletanide (3-(4-chlorophenyl)-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-ol) Furo[3,4-c]pyridine 4-Chlorophenyl, methyl, hydroxyl Furo Pharmaceutical agent (CAS 1101)
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine Thieno[3,2-c]pyridine 2-Chlorophenylmethyl Thieno Unknown
Key Observations:

Core Saturation : The target compound’s octahydrofuropyridine core is fully saturated, unlike cycletanide’s partially unsaturated 1,3-dihydro structure. Saturation may enhance conformational stability but reduce aromatic interactions .

Substituent Effects :

  • The 3-chloropyrazine group in the target compound is bulkier and more electron-deficient than cycletanide’s 4-chlorophenyl group. This could alter binding affinity in biological systems or catalytic activity in synthetic applications.
  • Cycletanide’s hydroxyl and methyl groups may improve solubility or metabolic stability compared to the target compound’s pyrazine moiety .

Pharmacological and Industrial Relevance

  • The hydroxyl group may facilitate hydrogen bonding in target proteins .
  • However, discontinuation limits current utility .

Preparation Methods

Cyclization Approaches

  • Intramolecular nucleophilic substitution : A hydroxy group and an amine group positioned suitably on a linear precursor undergo cyclization under acidic or basic catalysis to form the fused bicyclic system.
  • Bicyclic amine synthesis : Literature on related bicyclic amines such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride shows that heating a mixture of bicyclic amine hydrochloride with appropriate electrophiles in the presence of a base like triethylamine at elevated temperatures (e.g., 130 °C for 3 hours) in sealed tubes can yield bicyclic derivatives.

Reduction and Hydrogenation

  • Saturation of the bicyclic system to obtain the octahydro derivative often involves catalytic hydrogenation using noble metal catalysts (e.g., Pd, Pt, Rh) or chemical reduction methods. This step ensures the bicyclic ring is fully saturated to the octahydro form.

Preparation of the 3-Chloropyrazin-2-yl Moiety

The 3-chloropyrazin-2-yl substituent is derived from chlorinated pyrazine derivatives. Preparation methods for chloropyridine and chloropyrazine derivatives involve:

  • Direct chlorination of pyrazine or pyridine derivatives under controlled temperature and pressure conditions.
  • Halogen exchange reactions using metallic zinc in alkaline aqueous media to selectively remove or substitute chlorine atoms on poly-chlorinated pyridine rings.
  • Diazotization and substitution reactions : Starting from amino-substituted chloropyridines, diazotization followed by hydroxy or chloro substitution can yield chloropyridine derivatives.

Coupling Strategies for this compound

The key step in synthesizing the target compound is the coupling of the bicyclic octahydrofuro[3,4-c]pyridine core with the 3-chloropyrazin-2-yl substituent at the 5-position. This can be achieved by:

  • Nucleophilic substitution reactions where the bicyclic amine or alcohol acts as a nucleophile attacking a halogenated pyrazine derivative.
  • Cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling, depending on the functional groups present.
  • Heating sealed mixtures of bicyclic amine hydrochlorides with chloropyrazine derivatives in the presence of bases like triethylamine at elevated temperatures (e.g., 130 °C for 3 hours) to promote substitution and ring fusion, as demonstrated in related bicyclic systems.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Chloropyridine chlorination Pyridine hydrochloride + Cl2 + HCl pressure 80–225 Several hours High pressure and temperature for selective chlorination
Reduction of chlorinated pyridine Metallic zinc + aqueous alkaline solution + organic solvent 20–100 1–120 hours Maintains pH 11–14, reflux temperature for high yield
Diazotization of amino-chloropyridine NaNO2, acid, low temperature (-20 to 10) -20 to 10 1–2 hours Followed by hydroxy or amino substitution
Cyclization to bicyclic core Amino alcohol precursors, acid/base catalysis Ambient to reflux Hours to days Intramolecular nucleophilic substitution
Coupling bicyclic core with chloropyrazine Bicyclic amine hydrochloride + chloropyrazine + triethylamine, sealed tube 130 3 hours Chromatographic purification after reaction

Research Findings and Yields

  • The reaction of pentachloropyridine or tetrachloropyridine with metallic zinc in alkaline aqueous media yields high purity chlorinated pyridine derivatives, which are key intermediates for chloropyrazine synthesis.
  • Diazotization and subsequent substitution reactions allow for selective functionalization of chloropyridine rings, enabling the introduction of hydroxy or amino groups essential for further transformations.
  • Coupling bicyclic amine hydrochlorides with chlorinated heterocycles under sealed tube conditions at elevated temperatures provides efficient routes to fused bicyclic heterocycles with good yields (typically above 70%) after chromatographic purification.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield/Outcome
Chloropyridine derivative synthesis Chlorination and zinc-mediated dechlorination Cl2, HCl pressure, Zn, alkaline aqueous media High purity chloropyridines
Functional group transformation Diazotization and reduction NaNO2, acid, noble metal catalyst or Fe powder Selective hydroxy/amino substitution
Bicyclic core formation Intramolecular cyclization of amino alcohol precursors Acid/base catalysis, heating Octahydrofuro[3,4-c]pyridine core
Coupling reaction Sealed tube heating of bicyclic amine with chloropyrazine Triethylamine, 130 °C, 3 h 70%+ yield, purified by chromatography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine
Reactant of Route 2
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5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine

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